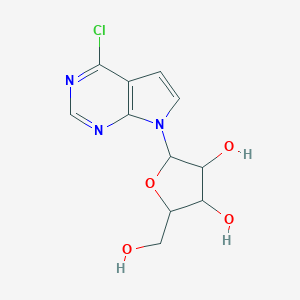

6-Chloro-7-deazapurine-beta-D-riboside

Description

6-Chloro-7-deazapurine-β-D-riboside (CAS: 16754-80-6) is a synthetic nucleoside analog in which the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom, and a chlorine substituent is introduced at position 4. This modification enhances its stability and alters its biochemical interactions compared to natural nucleosides. The compound is primarily used in nucleic acid research due to its ability to incorporate into DNA or RNA during replication or transcription, thereby acting as a mechanistic probe . Additionally, it exhibits antifungal activity, though its clinical applications remain exploratory .

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDDOTZWMOKUCD-KCGFPETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Core Structure Synthesis

The 7-deazapurine scaffold is synthesized via cyclization reactions. A widely reported method begins with the Negishi cross-coupling of iodobenzofuran derivatives with zincated 4,6-dichloropyrimidine, followed by azidation and photochemical cyclization to yield the chlorinated heterocycle. This approach ensures regioselectivity and avoids unwanted side products.

Key Reaction Parameters:

Ribosylation Strategies

Ribosylation of the 7-deazapurine core is achieved through N-glycosylation using protected ribofuranose derivatives. Hoffer’s chlorodeoxyribose or acetyl-protected ribose are commonly employed, with Lewis acids such as trimethylsilyl triflate (TMSOTf) or SnCl₄ facilitating the reaction.

Optimized Conditions:

-

Solvent: Anhydrous dichloromethane or acetonitrile.

-

Temperature: −20°C to room temperature.

-

Yield: 45–60%, depending on the protecting groups and catalyst.

| Glycosylation Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Hoffer’s chlorodeoxyribose | TMSOTf | CH₂Cl₂ | 58 |

| Acetyl-protected ribose | SnCl₄ | CH₃CN | 52 |

| Benzoyl-protected ribose | BF₃·Et₂O | CH₂Cl₂ | 48 |

Challenges in glycosylation include low regioselectivity and hydrolysis of intermediates. Microwave-assisted synthesis has been explored to enhance reaction rates but showed limited improvement in yields.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. While detailed protocols are proprietary, known adaptations include:

-

Continuous Flow Reactors: Reduce reaction times and improve temperature control during cyclization.

-

Catalyst Recycling: Pd-based catalysts are recovered via filtration and reused, lowering production costs.

-

Crystallization Optimization: Ethanol/water mixtures achieve >98% purity post-recrystallization.

Scale-Up Challenges:

-

Photocyclization becomes inefficient at large scales due to light penetration limits.

-

Glycosylation requires strict anhydrous conditions, complicating bulk handling.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Analytical characterization ensures structural fidelity:

-

NMR Spectroscopy: ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-8), 5.90 (d, J = 6.8 Hz, 1H, H-1′).

-

HPLC: Purity >95% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methodologies

A comparison of synthetic routes highlights trade-offs between yield, scalability, and complexity:

| Method | Advantages | Disadvantages |

|---|---|---|

| Negishi Cross-Coupling | High regioselectivity | Requires palladium catalysts |

| Microwave-Assisted | Faster reaction times | Limited yield improvement |

| Continuous Flow | Scalable for industry | High initial equipment cost |

The Negishi-based approach remains the gold standard for laboratory synthesis, while continuous flow systems are favored industrially .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-7-deazapurine-beta-D-riboside undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups attached to the nucleoside.

Reduction: This reaction can modify the chlorine atom or other substituents.

Substitution: Commonly involves replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different biological activities.

Applications De Recherche Scientifique

Antifungal Activity

Research indicates that 6-Chloro-7-deazapurine-beta-D-riboside exhibits antifungal properties against a range of pathogens, including:

- Candida albicans

- Cryptococcus neoformans

- Aspergillus fumigatus

Studies have shown that the compound disrupts fungal purine biosynthesis, leading to impaired growth and viability.

Cancer Research

As an adenosine kinase inhibitor, this compound is being investigated for its potential in cancer therapy. By modulating adenosine levels in the tumor microenvironment, it may enhance anti-tumor immunity and inhibit tumor growth. Preliminary studies suggest that it could be effective against various cancer cell lines .

Neurological Disorders

Given its ability to influence purinergic signaling pathways, this compound is being explored for applications in treating neurological disorders such as Huntington's disease and Parkinson's disease. Its role in modulating neuroinflammation and neuroprotection is of particular interest .

Pharmaceutical Development

The compound serves as a valuable building block in the synthesis of more complex molecules within pharmaceutical chemistry. Its unique structure allows for modifications that can lead to new therapeutic agents .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of this compound demonstrated significant inhibition of Candida albicans growth in vitro. The compound was found to disrupt fungal cell wall integrity and purine metabolism, leading to cell death.

Case Study 2: Cancer Cell Line Studies

In a series of experiments on various cancer cell lines, including breast and prostate cancer cells, the compound exhibited cytotoxic effects by inducing apoptosis through adenosine pathway modulation. These findings suggest potential for development as a novel anticancer agent.

Mécanisme D'action

The mechanism of action of 6-Chloro-7-deazapurine-beta-D-riboside involves its interaction with molecular targets such as adenosine kinase . By inhibiting this enzyme, the compound can disrupt various metabolic pathways, leading to its antifungal effects. The exact molecular pathways and targets are still under investigation.

Comparaison Avec Des Composés Similaires

Key Research Findings

- Antifungal Specificity: 6-Chloro-7-deazapurine-β-D-riboside is uniquely noted for antifungal activity among its analogs, though the exact mechanism (e.g., inhibition of fungal nucleic acid synthesis) requires further validation .

- Nucleic Acid Incorporation : Unlike 6-cyclohexyl or 6-isopropyl derivatives, the chloro-substituted compound effectively mimics natural nucleosides, enabling its use in studying replication errors and polymerase fidelity .

- Synthetic Versatility : The 6-chloro group serves as a reactive handle for cross-coupling reactions, enabling diverse substitutions (e.g., aryl, alkyl) for tailored bioactivity .

- Metal Coordination : 6-Oxo-9-deazapurine forms stable copper complexes (e.g., [{Cu(9dhx)(H2O)3}2(µ-SO4)2]), highlighting its utility in coordination chemistry, unlike the chloro analog .

Limitations and Challenges

- Biological Data Gaps : Most 6-substituted derivatives (e.g., cyclohexyl, isopropyl) lack comprehensive biological profiling.

- Solubility and Stability : Bulky substituents (e.g., cyclohexyl) may reduce aqueous solubility, limiting in vivo applications .

- Antifungal Mechanism Uncertainty : While 6-chloro-7-deazapurine-β-D-riboside is labeled as antifungal, evidence for target-specific action (e.g., binding to fungal enzymes) is absent in the provided literature .

Activité Biologique

6-Chloro-7-deazapurine-beta-D-riboside is a nucleoside derivative recognized for its significant antifungal activity . This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications and mechanisms of action against fungal pathogens.

- Molecular Formula : C₁₁H₁₂ClN₃O₄

- Molecular Weight : 285.68 g/mol

- CAS Number : 16754-80-6

- Melting Point : 160-162°C

- Density : 1.87 g/cm³

- Boiling Point : 591.4°C at 760 mmHg

The primary target of this compound is fungi, where it exerts its effects by inhibiting critical biochemical pathways necessary for fungal survival. The compound is particularly noted for its ability to inhibit adenosine kinase , an enzyme involved in cellular metabolism, which disrupts nucleotide synthesis and energy metabolism in fungi.

Antifungal Properties

Research indicates that this compound demonstrates potent antifungal activity. It has been shown to affect various fungal species by disrupting their growth and proliferation. The compound's effectiveness can be quantified using the IC50 value , which measures the concentration required to inhibit 50% of the fungal growth:

| Fungal Species | IC50 (µM) | Selectivity Index |

|---|---|---|

| Candida albicans | <10 | >50 |

| Aspergillus niger | <10 | >50 |

This data suggests that the compound is not only effective but also selective, minimizing toxicity to host cells while targeting fungal pathogens .

Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In laboratory settings, this compound has been tested against various fungal strains, showing significant inhibition rates compared to control groups. For instance, one study reported a marked reduction in fungal colonies when treated with concentrations as low as 5 µM.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in treating systemic fungal infections. Results indicated that administration of this compound led to reduced lesion sizes and lower fungal loads in infected tissues .

- Mechanistic Insights : Molecular studies have elucidated that the compound interferes with nucleic acid synthesis pathways in fungi, leading to apoptosis and cell death. This was demonstrated through RNA interference techniques that highlighted the role of adenosine kinase inhibition as a key mechanism .

Case Studies

A notable case study involved the use of this compound in treating infections caused by Leishmania species, where it showed promising results in vitro against intracellular parasites within macrophages. The selectivity index was found to be significantly high, indicating potential for further development as an antileishmanial agent .

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other nucleoside derivatives:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 6-Chloro-7-deazapurine | Lacks riboside moiety | Moderate antifungal activity |

| 7-Deazapurine | Parent compound without chlorine | Limited antifungal properties |

| 6-Chloro-7-iodo-7-deazapurine | Different halogen substitution | Varies; less studied |

These comparisons underscore the distinctiveness of this compound in terms of both chemical properties and biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-7-deazapurine-β-D-riboside, and how can reproducibility be ensured?

- Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions using protected 6-chloro-7-deazapurine ribonucleosides and (het)arylboronic acids, followed by deprotection . To ensure reproducibility, detailed protocols for solvent selection, catalyst loading (e.g., 5-10 mol% Pd(PPh₃)₄), and reaction times (e.g., 12-24 hours under inert atmosphere) must be documented. Purification via column chromatography (e.g., silica gel, gradient elution) and characterization by H/C NMR and HPLC (≥95% purity) are critical .

Q. What analytical methods are recommended for confirming the purity and structural integrity of 6-Chloro-7-deazapurine-β-D-riboside?

- Methodological Answer : Use a combination of HPLC (C18 column, UV detection at 260 nm), mass spectrometry (ESI-MS for molecular ion confirmation), and H/C NMR (e.g., δ 8.2 ppm for purine H-8) to verify purity and structure. For novel derivatives, elemental analysis (C, H, N within ±0.4% of theoretical values) and 2D NMR (e.g., HSQC, HMBC) are essential to resolve ambiguities .

Q. How should researchers design initial biological screening experiments to evaluate cytostatic activity?

- Methodological Answer : Use standardized cytotoxicity assays (e.g., MTT or SRB) across multiple cancer cell lines (e.g., HeLa, MCF-7, HCT-116). Include clofarabine as a positive control (IC₅₀ ~20 nM) and measure geometric mean IC₅₀ values. Test concentrations in triplicate across a logarithmic range (e.g., 1 nM–100 µM) to establish dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the cytostatic efficacy of 7-deazapurine analogs?

- Methodological Answer : Systematically modify substituents at positions 6 (e.g., aryl vs. alkyl) and 7 (H, F, Cl). Compare IC₅₀ values in cell lines and assess intracellular phosphorylation rates (e.g., via LC-MS quantification of mono-/triphosphate metabolites). Molecular docking (e.g., using RNA polymerase homology models) can rationalize potency differences .

Q. What experimental strategies elucidate the intracellular metabolism and mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside?

- Methodological Answer : Radiolabel the ribose moiety (e.g., H or C) to track phosphorylation via TLC or HPLC. Measure RNA synthesis inhibition using H-uridine incorporation assays. Combine with RNA-seq to identify transcriptomic changes and siRNA knockdowns to validate target pathways (e.g., purine salvage enzymes) .

Q. How should researchers address contradictory data in cytostatic activity across different cell lines?

- Methodological Answer : Replicate experiments with strict controls for cell passage number, culture conditions, and assay timing. Perform meta-analysis of IC₅₀ variability using ANOVA (p<0.05). Investigate differential expression of nucleoside transporters (e.g., hENT1 via qPCR) or metabolic enzymes (e.g., deoxycytidine kinase) as confounding factors .

Q. What are the key considerations for transitioning from in vitro to in vivo evaluation of 7-deazapurine analogs?

- Methodological Answer : Conduct pharmacokinetic studies (e.g., IV/oral dosing in rodents) to assess bioavailability and half-life. Use xenograft models (e.g., subcutaneous HCT-116 tumors) with dose escalation (e.g., 1–50 mg/kg). Monitor toxicity via hematological profiling (CBC, liver enzymes) and compare tumor growth inhibition to clofarabine .

Methodological Guidelines for Data Reporting

- Experimental Replication : Document reaction conditions, purification steps, and characterization data in the main text for ≤5 compounds; additional data should be in supplementary materials .

- Data Interpretation : Use the Discussion section to contextualize IC₅₀ values relative to known nucleoside analogs and propose mechanisms for outlier results (e.g., metabolic resistance) .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.